molecular formula C13H19N B13913006 2-Benzyl-1-methylpiperidine CAS No. 31414-56-9

2-Benzyl-1-methylpiperidine

Cat. No.: B13913006
CAS No.: 31414-56-9
M. Wt: 189.30 g/mol
InChI Key: OXIVWFPBZQTUTR-UHFFFAOYSA-N
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Description

2-Benzyl-1-methylpiperidine is a chemical compound belonging to the piperidine class. Piperidine is a six-membered heterocyclic ring containing one nitrogen atom. This compound is structurally characterized by a benzyl group attached to the second carbon of the piperidine ring and a methyl group attached to the first carbon. It is known for its stimulant properties and is used primarily as a synthetic intermediate in the production of other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-1-methylpiperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzyl chloride with 1-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the compound. The process may also involve purification steps such as distillation or recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Benzyl-1-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to produce amines or alcohols.

    Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

Scientific Research Applications

2-Benzyl-1-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as an intermediate in organic synthesis.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor in the synthesis of pharmaceutical drugs.

    Industry: It is utilized in the production of various chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 2-Benzyl-1-methylpiperidine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a stimulant by increasing the levels of norepinephrine and, to a lesser extent, dopamine. The compound binds to the norepinephrine transporter, inhibiting the reuptake of norepinephrine and leading to increased levels of this neurotransmitter in the synaptic cleft. This results in enhanced stimulation of adrenergic receptors, leading to increased alertness and energy .

Comparison with Similar Compounds

    Methylphenidate: A stimulant drug used to treat attention deficit hyperactivity disorder (ADHD).

    Desoxypipradrol: A stimulant with a longer duration of action compared to methylphenidate.

    4-Benzylpiperidine: Another piperidine derivative with similar stimulant properties.

Uniqueness: 2-Benzyl-1-methylpiperidine is unique in its specific binding affinity for the norepinephrine transporter, which is significantly higher than its affinity for the dopamine transporter. This selective action makes it less potent in terms of dopamine-related effects compared to other stimulants like methylphenidate .

Properties

CAS No.

31414-56-9

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-benzyl-1-methylpiperidine

InChI

InChI=1S/C13H19N/c1-14-10-6-5-9-13(14)11-12-7-3-2-4-8-12/h2-4,7-8,13H,5-6,9-11H2,1H3

InChI Key

OXIVWFPBZQTUTR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCC1CC2=CC=CC=C2

Origin of Product

United States

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